molecular formula C9H14F3NO4 B13450378 Methyl 3,3-dimethylazetidine-2-carboxylate, trifluoroacetic acid

Methyl 3,3-dimethylazetidine-2-carboxylate, trifluoroacetic acid

Cat. No.: B13450378
M. Wt: 257.21 g/mol
InChI Key: XVZNQVLMEBDSRK-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethylazetidine-2-carboxylate; trifluoroacetic acid is a compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. The compound consists of a methyl ester of 3,3-dimethylazetidine-2-carboxylic acid and is often associated with trifluoroacetic acid, which is a strong acid commonly used in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,3-dimethylazetidine-2-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylazetidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of methyl 3,3-dimethylazetidine-2-carboxylate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethylazetidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3,3-dimethylazetidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which methyl 3,3-dimethylazetidine-2-carboxylate exerts its effects depends on its specific application. In biochemical contexts, the compound may act as a substrate or inhibitor of enzymes, interacting with active sites and influencing enzyme activity. The presence of trifluoroacetic acid can enhance the compound’s reactivity by providing a strong acidic environment, facilitating certain reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-azetidinecarboxylate: Similar structure but lacks the dimethyl groups.

    Ethyl 3,3-dimethylazetidine-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    3,3-Dimethylazetidine-2-carboxylic acid: The carboxylic acid form of the compound.

Uniqueness

Methyl 3,3-dimethylazetidine-2-carboxylate is unique due to the presence of both the dimethyl groups and the ester functionality, which can influence its reactivity and interactions in chemical and biological systems

Properties

Molecular Formula

C9H14F3NO4

Molecular Weight

257.21 g/mol

IUPAC Name

methyl 3,3-dimethylazetidine-2-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H13NO2.C2HF3O2/c1-7(2)4-8-5(7)6(9)10-3;3-2(4,5)1(6)7/h5,8H,4H2,1-3H3;(H,6,7)

InChI Key

XVZNQVLMEBDSRK-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1C(=O)OC)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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